Product packaging for 3-(1-Methylpiperidin-4-yl)-1H-indazole(Cat. No.:CAS No. 98294-53-2)

3-(1-Methylpiperidin-4-yl)-1H-indazole

Cat. No.: B1626973
CAS No.: 98294-53-2
M. Wt: 215.29 g/mol
InChI Key: ANRNAWIFBBHGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Methylpiperidin-4-yl)-1H-indazole (CAS 98294-53-2) is a high-value indazole derivative supplied for advanced research and development applications. This compound features a indazole heterocycle linked to a 1-methylpiperidin-4-yl group, a structural motif of significant interest in medicinal chemistry . Indazole-containing derivatives are recognized as privileged scaffolds in drug discovery due to their versatile biological activities, which can include antitumor, anti-inflammatory, and antimicrobial properties . The indazole nucleus is a key structural component in several commercially available drugs and investigational compounds, underlining its importance in the design of new therapeutic agents . As a building block, this compound can be utilized in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied with a Certificate of Analysis to ensure identity, purity, and quality. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemical compounds with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17N3 B1626973 3-(1-Methylpiperidin-4-yl)-1H-indazole CAS No. 98294-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98294-53-2

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-2H-indazole

InChI

InChI=1S/C13H17N3/c1-16-8-6-10(7-9-16)13-11-4-2-3-5-12(11)14-15-13/h2-5,10H,6-9H2,1H3,(H,14,15)

InChI Key

ANRNAWIFBBHGTG-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=C3C=CC=CC3=NN2

Canonical SMILES

CN1CCC(CC1)C2=C3C=CC=CC3=NN2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Methylpiperidin 4 Yl 1h Indazole

Established Synthetic Pathways to 3-(1-Methylpiperidin-4-yl)-1H-indazole

Traditional methods for synthesizing 3-substituted indazoles often serve as the foundation for producing this compound. These pathways typically involve the cyclization of appropriately substituted phenyl precursors.

The formation of the indazole ring, a process known as annulation, is the cornerstone of the synthesis. Several classical and modern reactions are employed, each with a distinct mechanism. A common approach involves the reaction of a hydrazine (B178648) with a carbonyl compound, followed by cyclization. For instance, the condensation of a 2-halobenzaldehyde or a 2-haloacetophenone with hydrazine can lead to the formation of the indazole ring system. chemicalbook.com

Transition-metal-catalyzed reactions have emerged as powerful tools for indazole synthesis. benthamdirect.combohrium.com For example, rhodium-catalyzed C-H activation and annulation sequences provide an efficient route to functionalized indazoles. mdpi.comnih.gov These reactions often proceed through the formation of a metallacycle intermediate, followed by reductive elimination to yield the desired indazole product. nih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high regioselectivity and yield. mdpi.com

Another prominent method is the [3+2] cycloaddition of diazo compounds with arynes, which offers a direct route to the indazole core. organic-chemistry.org This reaction is often metal-free and can be performed under mild conditions. organic-chemistry.org The mechanism involves the in-situ generation of a reactive aryne species that undergoes a cycloaddition with a diazo compound.

The introduction of the 1-methylpiperidin-4-yl group can be achieved at different stages of the synthesis. One strategy involves the use of a pre-functionalized piperidine (B6355638) derivative, such as 1-methylpiperidine-4-carboxylic acid or its derivatives, which is then coupled to the indazole precursor. evitachem.com

Alternatively, a piperidine ring can be introduced onto a pre-existing indazole core. This often involves cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the C-N bond between the indazole and piperidine rings. nih.gov The piperidine ring itself can be synthesized through various methods, including the hydrogenation of pyridine (B92270) rings or the cyclization of acyclic precursors. researchgate.net The N-methylation of the piperidine ring is typically a straightforward step, often achieved through reductive amination using formaldehyde (B43269) and a reducing agent. mdpi.com

A specific example of assembling a related structure involves the regioselective condensation of a keto enamine with a substituted hydrazine, followed by ring closure to form a spiro-indazole piperidine system. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, base, and catalyst system. For instance, in transition metal-catalyzed reactions, the selection of the appropriate ligand can significantly impact the reaction's efficiency and selectivity. organic-chemistry.org

The use of microwave irradiation has been shown to accelerate reaction times and improve yields in some indazole syntheses. researchgate.net The choice of base is also crucial; for example, in palladium-catalyzed coupling reactions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are commonly employed. organic-chemistry.orgresearchgate.net The following table summarizes the impact of different reagents on a generalized indazole synthesis.

ParameterReagent/Condition 1Reagent/Condition 2OutcomeReference
Catalyst Palladium(II) Acetate[Cp*RhCl₂]₂Palladium is effective for cross-coupling, while Rhodium is used for C-H activation/annulation. nih.gov, nih.gov
Base Na₂CO₃K₃PO₄The choice of base can influence reaction rate and yield in coupling reactions. researchgate.net
Solvent TolueneDimethylformamide (DMF)Solvent polarity can affect solubility and reaction mechanism. Toluene was found to enhance regioselectivity in certain condensations. nih.gov, chemicalbook.com
Energy Source Conventional HeatingMicrowave IrradiationMicrowave heating can significantly reduce reaction times. researchgate.net

Novel Synthetic Approaches and Route Development for this compound

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for preparing indazole derivatives.

Green chemistry principles are increasingly being incorporated into the synthesis of pharmaceutical compounds. benthamdirect.combohrium.com This includes the use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and the development of catalyst-based approaches to improve atom economy and reduce waste. organic-chemistry.org Photocatalysis and electrochemical methods are also emerging as sustainable alternatives to traditional synthetic protocols, often allowing reactions to proceed under milder conditions. rsc.orgrsc.org For instance, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes offers a metal-free and environmentally benign route to indazoles. rsc.org

The development of novel catalytic systems is a major focus of modern synthetic chemistry. benthamdirect.combohrium.com For indazole synthesis, this includes the use of copper- and rhodium-based catalysts that can facilitate C-H activation and annulation reactions with high efficiency and selectivity. mdpi.comnih.govnih.gov Copper-catalyzed multicomponent reactions have also been developed for the one-pot synthesis of 2H-indazoles from simple starting materials. organic-chemistry.org These advanced catalytic methods offer significant advantages over traditional approaches, including milder reaction conditions, broader substrate scope, and improved functional group tolerance. benthamdirect.combohrium.com The continuous exploration of new catalytic systems holds the promise of even more efficient and sustainable routes to this compound and related compounds in the future.

Multi-component Reactions and Convergent Synthesis Strategies

The efficient construction of the this compound scaffold can be achieved through multi-component reactions (MCRs) and convergent synthesis strategies, which offer advantages in terms of atom economy, step efficiency, and the ability to rapidly generate molecular diversity.

One notable convergent approach involves the reaction of piperidine derivatives with indazole precursors. A common strategy begins with a commercially available indazole or a substituted precursor, which is then coupled with a suitable piperidine moiety. For instance, a multi-step synthesis can be employed, starting from an indazole derivative and a piperidine precursor, often utilizing transition metal catalysts like palladium or rhodium to facilitate the coupling reaction.

Another strategy involves the construction of the indazole ring onto a pre-existing piperidine structure. For example, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been reported, which, while not directly yielding the target indazole, demonstrates the principle of MCRs in constructing complex heterocyclic systems from simple starting materials. wikipedia.org Such principles can be adapted for the synthesis of indazole derivatives.

Furthermore, a one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation presents a direct route to N-substituted indazoles. evitachem.com This methodology could potentially be adapted in a convergent manner by using a hydrazone derived from a piperidine-containing aldehyde or ketone.

ReactantsReagents and ConditionsProductReference
Indazole precursor, Piperidine derivativeTransition metal catalyst (e.g., Palladium, Rhodium), Base (e.g., K2CO3), Solvent (e.g., DMF)This compound nih.gov
1,1-Dialkylhydrazone, o-(trimethylsilyl)aryl triflateNCS or Ac2O, CsF1-Alkyl-1H-indazole evitachem.com
2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium (B1175870) acetateHeat, solvent-free1,2,4-Trisubstituted 1H-imidazole wikipedia.org

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods to access chiral analogs of this compound is of significant interest, as the stereochemistry of drug molecules can profoundly influence their pharmacological activity.

One approach to obtaining enantiomerically pure analogs involves the chiral resolution of a racemic mixture. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the resolving agent. evitachem.com High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for the separation of enantiomers of piperidine derivatives. nih.gov

Asymmetric synthesis offers a more direct route to enantiomerically enriched products. For instance, the asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported, which could serve as a chiral building block for the synthesis of chiral piperidine-containing compounds. nih.govnih.gov Furthermore, enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines has been achieved through asymmetric Cu-catalyzed cyclizative aminoboration, highlighting a potential strategy for constructing chiral piperidine rings with high stereocontrol. researchgate.netnih.gov

A specific example of obtaining chiral indole (B1671886) derivatives involves the N-alkylation of racemic 3-(piperidin-3-yl)-1H-indoles with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent hydrogenolysis to yield the pure enantiomers. researchgate.net This strategy could be adapted for the synthesis of chiral 3-(piperidin-4-yl)-1H-indazole analogs.

MethodDescriptionKey Intermediates/ReagentsReference
Chiral ResolutionSeparation of a racemic mixture into its enantiomers.Chiral resolving agents, Chiral stationary phase for HPLC evitachem.comnih.gov
Asymmetric SynthesisDirect synthesis of an enantiomerically enriched product.Chiral catalysts (e.g., Cu/(S, S)-Ph-BPE), Chiral building blocks nih.govnih.govresearchgate.netnih.gov
Diastereomeric SeparationFormation and separation of diastereomers followed by removal of the chiral auxiliary.Chiral auxiliaries researchgate.net

Derivatization and Functionalization of this compound for Library Generation

The generation of a library of analogs based on the this compound scaffold is a key strategy in drug discovery to explore structure-activity relationships (SAR). This is achieved through the derivatization and functionalization at various positions of the molecule.

Modifications at the Indazole Nitrogen Atom

The nitrogen atoms of the indazole ring provide convenient handles for modification. N-alkylation and N-arylation are common transformations to introduce a variety of substituents. Regioselective N-alkylation of the 1H-indazole scaffold can be challenging, often yielding a mixture of N-1 and N-2 isomers. However, specific conditions have been developed to favor one isomer over the other. For instance, the use of sodium hydride in tetrahydrofuran (B95107) has been shown to be a promising system for N-1 selective indazole alkylation. researchgate.net Conversely, selective N-2 alkylation can be achieved using different reagents and conditions. nih.gov

Copper-catalyzed N-arylation of indazoles with aryl halides is another effective method for introducing aryl groups at the nitrogen atom, providing access to a diverse range of N-aryl-1H-indazoles.

Substitutions on the Piperidine Ring and Aromatic System

Functionalization of the piperidine ring and the aromatic system of the indazole core allows for further diversification of the scaffold. Direct C-H functionalization of piperidines represents a powerful and atom-economical approach to introduce substituents at various positions of the ring. Rhodium-catalyzed C-H insertions have been utilized for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and protecting group on the nitrogen atom. researchgate.net

Substitutions on the aromatic ring of the indazole can be achieved through various methods, including electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions on pre-functionalized indazole precursors. For example, 3-arylindazole derivatives have been synthesized and their affinity for various receptors has been studied, demonstrating the importance of substitution on the aromatic ring for biological activity. nih.gov

Functionalization SiteReaction TypeReagents and ConditionsProductsReferences
Indazole NitrogenN-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., THF)N-1 or N-2 alkylated indazoles researchgate.netnih.gov
Indazole NitrogenN-ArylationAryl halide, Copper catalystN-Aryl indazoles
Piperidine RingC-H FunctionalizationRhodium catalyst, Diazo compoundsC2, C3, or C4 substituted piperidines researchgate.net
Aromatic SystemCross-couplingArylboronic acids, Palladium catalystAryl-substituted indazoles nih.gov

Advanced Analytical and Spectroscopic Characterization of 3 1 Methylpiperidin 4 Yl 1h Indazole

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of a molecule's three-dimensional structure. These methods provide detailed information about the connectivity of atoms, their chemical environment, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals, confirming the connectivity of the indazole and piperidine (B6355638) rings.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1-Methylpiperidin-4-yl)-1H-indazole is expected to show distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the 1-methylpiperidine (B42303) moiety. The protons on the indazole ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the aromatic ring current. rsc.orgchemicalbook.com The chemical shifts and coupling patterns of these protons (H-4, H-5, H-6, and H-7) would provide information about their relative positions. The N-H proton of the indazole ring is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration. researchgate.net

The protons of the piperidine ring would be found in the upfield region. The methyl group attached to the piperidine nitrogen (N-CH₃) would likely appear as a sharp singlet around δ 2.3 ppm. The methylene (B1212753) protons of the piperidine ring would present as complex multiplets due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the indazole ring are expected to resonate in the δ 110-145 ppm range. researchgate.netrsc.org The carbon atom at position 3 of the indazole ring, to which the piperidine ring is attached, would likely be found in the more downfield portion of this range. The aliphatic carbons of the piperidine ring and the N-methyl group would appear in the upfield region (δ 20-60 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the indazole and piperidine rings separately.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is particularly vital for connecting the indazoyl and piperidinyl fragments, for instance, by observing a correlation between the piperidine H-4 proton and the indazole C-3 carbon.

Table 1: Representative ¹H and ¹³C NMR Data for Indazole and Piperidine Moieties This table presents typical chemical shift ranges based on related structures and is for illustrative purposes.

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
Indazole N-H12.0 - 13.5 (broad s)-
Indazole C3-140 - 145
Indazole C3a-120 - 125
Indazole C47.5 - 7.8 (d)120 - 123
Indazole C57.1 - 7.4 (t)120 - 128
Indazole C67.3 - 7.6 (t)120 - 128
Indazole C77.9 - 8.2 (d)110 - 115
Indazole C7a-138 - 142
Piperidine H42.8 - 3.2 (m)30 - 35
Piperidine H2/H6 (axial)1.8 - 2.1 (m)54 - 58
Piperidine H2/H6 (equatorial)2.9 - 3.2 (m)54 - 58
Piperidine H3/H5 (axial)1.6 - 1.9 (m)30 - 34
Piperidine H3/H5 (equatorial)2.0 - 2.3 (m)30 - 34
N-CH₃2.2 - 2.4 (s)45 - 48

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. d-nb.info For this compound (C₁₃H₁₇N₃), the expected exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm.

In addition to the molecular ion, the mass spectrum shows fragment ions, which are formed by the breakdown of the molecule in the mass spectrometer. The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For this compound, common fragmentation pathways would likely involve the cleavage of the bond between the indazole and piperidine rings, as well as fragmentation within the piperidine ring itself. A characteristic fragment would be the loss of the methyl group from the piperidine nitrogen. Another prominent fragmentation would likely involve the cleavage of the piperidine ring, leading to the formation of stable, smaller charged species.

Table 2: Predicted HRMS Fragmentation Data for this compound This table is illustrative and shows potential fragmentation patterns.

m/z (calculated) Proposed Fragment Ion Notes
216.1501[M+H]⁺Protonated molecular ion
200.1242[M-CH₃]⁺Loss of the N-methyl group
117.0599[C₇H₅N₂]⁺Indazole fragment
98.1021[C₆H₁₂N]⁺1-Methylpiperidine fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.orgd-nb.info They are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a characteristic N-H stretching vibration for the indazole ring, typically in the range of 3100-3300 cm⁻¹. rsc.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and methyl groups would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would likely produce a series of bands in the 1450-1620 cm⁻¹ region. rsc.orgrsc.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information. While the N-H and O-H stretches are often strong in the IR spectrum, they can be weak in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the indazole core.

Table 3: Expected Vibrational Bands for this compound This table is illustrative and based on typical functional group frequencies.

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Indazole N-H Stretch3100 - 3300 (broad)Weak
Aromatic C-H Stretch3000 - 31003000 - 3100 (strong)
Aliphatic C-H Stretch2800 - 30002800 - 3000 (strong)
C=C/C=N Ring Stretch1450 - 16201450 - 1620
C-N Stretch1200 - 1350Variable

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from any impurities, by-products, or starting materials and for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of pharmaceutical compounds. nih.gov A robust, stability-indicating HPLC method would be developed and validated for this compound.

Method Development: A reversed-phase HPLC method would likely be the most suitable approach. Method development would involve screening different columns (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water), and pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonium (B1175870) acetate) to achieve optimal separation of the main peak from any potential impurities. Gradient elution is often employed to ensure the timely elution of all components with good peak shapes. Detection would typically be performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. mdpi.com

Method Validation: Once developed, the HPLC method would be validated according to ICH guidelines to ensure it is fit for its intended purpose. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Table 4: Representative HPLC Method Parameters for Analysis of this compound This table presents a hypothetical but typical set of HPLC conditions.

Parameter Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC) Applications for Volatile Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net For a non-volatile compound like this compound, GC is not typically used for the analysis of the compound itself. However, it is an excellent method for profiling volatile impurities, such as residual solvents from the synthesis. Headspace GC is a common technique for this purpose, where the vapor above the sample is injected into the GC, preventing contamination of the system with the non-volatile active pharmaceutical ingredient. chromforum.org

Alternatively, derivatization can be employed to make the target compound more volatile for GC analysis. For instance, the indazole N-H and any other active hydrogens could be silylated. oup.com However, for purity determination, HPLC is generally the preferred method due to its broader applicability to non-volatile and thermally labile compounds.

X-ray Diffraction Analysis for Solid-State Conformational and Supramolecular Structures

For a compound like this compound, which possesses both hydrogen bond donors (the indazole N-H) and acceptors (the piperidine nitrogen and the second indazole nitrogen), its solid-state structure is expected to be significantly influenced by intermolecular hydrogen bonding. researchgate.net These interactions, along with other non-covalent forces such as π-π stacking between the aromatic indazole rings, would dictate the formation of a complex and stable three-dimensional supramolecular assembly. nso-journal.orgacs.org

Based on analyses of analogous structures, a hypothetical set of crystallographic data for this compound, if crystallized, could be represented as follows. It is important to note that these are illustrative values and actual experimental data may vary.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1255
Z (molecules/unit cell)4

The indazole ring system would likely be planar, while the 1-methylpiperidine ring would adopt a chair conformation. The supramolecular structure would likely feature hydrogen-bonded chains or networks. For instance, the N-H of the indazole could form a hydrogen bond with the nitrogen atom of the piperidine ring of an adjacent molecule, leading to the formation of extended chains.

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

The analysis of this compound in complex mixtures, such as biological fluids or reaction media, necessitates the use of highly sensitive and selective hyphenated analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful tool for the quantification of non-volatile and thermally labile compounds. researchgate.net In a typical LC-MS/MS analysis of this compound, the compound would first be separated from other components in the mixture by liquid chromatography, likely using a reversed-phase column. Following separation, the analyte would be ionized, typically via electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺.

This precursor ion is then selected in the first quadrupole of the tandem mass spectrometer and subjected to collision-induced dissociation (CID), causing it to fragment. The resulting product ions are then analyzed in the second quadrupole. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. scielo.brmassbank.eu

The fragmentation pattern of this compound would be characteristic of its structure. The bond between the indazole and piperidine rings would be a likely site of cleavage. Fragmentation of the piperidine ring itself is also expected. scielo.brnih.gov A plausible fragmentation pathway could involve the loss of the methyl group from the piperidine nitrogen or cleavage of the piperidine ring.

Interactive Data Table: Hypothetical LC-MS/MS Parameters and Transitions for this compound

ParameterHypothetical Value
Precursor Ion (m/z)228.15
Product Ion 1 (m/z)117.06 (corresponding to the indazole moiety)
Product Ion 2 (m/z)98.11 (corresponding to the methyl-piperidine fragment)
Collision Energy (eV)25
Retention Time (min)3.5

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS is a valuable analytical technique. rsc.orgresearchgate.net While the volatility of this compound may be limited, derivatization could be employed to increase its volatility for GC-MS analysis. researchgate.net In a GC-MS system, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is typically ionized by electron impact (EI).

The resulting mass spectrum would show a molecular ion peak (if stable enough) and a series of fragment ions. The fragmentation pattern in EI-MS is often more extensive than in ESI-MS/MS and can provide detailed structural information. bohrium.comresearchgate.net The fragmentation of this compound under EI conditions would likely involve characteristic cleavages of the piperidine ring and the bond connecting it to the indazole core.

Computational Chemistry and Molecular Modeling of 3 1 Methylpiperidin 4 Yl 1h Indazole

Quantum Mechanical Studies of Electronic Properties, Molecular Orbitals, and Reactivity Descriptors

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 3-(1-Methylpiperidin-4-yl)-1H-indazole. elixirpublishers.complos.org These studies elucidate the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

Key electronic properties are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net In derivatives of indazole, the HOMO is often located on the electron-rich bicyclic ring system, while the LUMO's position can be influenced by substituents. nih.gov

Global reactivity descriptors, such as chemical hardness, ionization potential, and electronic chemical potential, can be calculated to quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions. For instance, a molecule with a large HOMO-LUMO gap is generally more stable and less reactive. nih.gov

Table 1: Representative Theoretical Electronic Properties for an Indazole Derivative Scaffold
ParameterTypical Calculated Value (eV)Significance
HOMO Energy-6.0 to -7.5Indicates electron-donating capability.
LUMO Energy-1.0 to -2.5Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.0 to 5.5Relates to chemical stability and reactivity. nih.gov
Ionization Potential (I)6.0 to 7.5Energy required to remove an electron.
Electron Affinity (A)1.0 to 2.5Energy released when an electron is added.
Chemical Hardness (η)2.0 to 2.75Measures resistance to change in electron distribution. nih.gov

Conformational Analysis and Tautomeric Equilibria of the Indazole Moiety in Solution and Gas Phase

The structural flexibility of this compound gives rise to various conformations and tautomers, the relative stabilities of which can be effectively studied using computational methods. Indazole itself exists in two primary tautomeric forms: the 1H- and 2H-tautomers. nih.govresearchgate.net Thermodynamic calculations consistently show that the 1H-indazole is the more stable and predominant form over the 2H-indazole. nih.govnih.gov Computational models, such as those using MP2/6-31G** calculations, have quantified this stability difference, finding the 1H-tautomer to be more stable by approximately 15 kJ·mol⁻¹ in both the gas phase and in water. nih.gov

Conformational analysis focuses on the different spatial arrangements of the atoms, particularly concerning the flexible piperidine (B6355638) ring. This ring can adopt various conformations, and the orientation of its bond to the rigid indazole core can be either axial or equatorial. nih.gov Computational studies on N-substituted piperidine and oxazine (B8389632) rings show that the preferred conformation can change depending on the environment. researchgate.net For instance, a conformation that is most stable in the gas phase may not be the most stable in a polar solvent due to different interactions with solvent molecules. researchgate.net

Table 2: Calculated Relative Stabilities of Indazole Tautomers
TautomerPhaseCalculated Relative Energy (kJ·mol⁻¹)Conclusion
1H-IndazoleGas Phase / Water0 (Reference)Most stable tautomer. nih.gov
2H-IndazoleGas Phase / Water~ +15Less stable tautomer. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Computational chemistry provides reliable predictions of spectroscopic data, which are invaluable for structural elucidation and for validating experimental findings. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can accurately calculate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net These theoretical calculations serve as a powerful tool to confirm the specific tautomeric and isomeric forms of synthesized indazole derivatives. researchgate.netnih.gov

The electronic absorption properties, such as UV-Vis absorption maxima, are predicted using Time-Dependent DFT (TD-DFT). researchgate.net These calculations can reveal how electronic transitions are influenced by the molecular structure. Studies have shown that the 1H- and 2H-tautomers of indazole have distinct UV absorption profiles, a feature that can be modeled computationally to aid in their experimental differentiation. researchgate.net

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for an Indazole Derivative
Spectroscopic ParameterPredicted Value (GIAO/DFT)Experimental Value
1H NMR (Indazole-NH)δ 13.15 ppmδ 13.23 ppm sciforum.net
13C NMR (Indazole C=N)δ 140.5 ppmδ 141.16 ppm nih.gov
UV-Vis λmax (in Acetonitrile)~290 nm~295 nm researchgate.net

Molecular Dynamics (MD) Simulations to Explore Conformational Space and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com For a flexible molecule like this compound, MD simulations are essential for exploring its vast conformational space. mdpi.com These simulations model the atomic movements, revealing how the molecule twists, turns, and flexes in response to its environment.

MD simulations are particularly useful for studying the molecule's interaction with solvent molecules, which is critical for understanding its behavior in a biological context. By simulating the molecule in a water box, researchers can observe the formation and breaking of hydrogen bonds and other non-covalent interactions. This provides a detailed picture of solvation and helps predict properties like solubility. Furthermore, when docked into a protein's active site, MD simulations can assess the stability of the binding pose and the key interactions over time. nih.govajchem-a.comrsc.org

Table 4: Key Parameters in a Typical Molecular Dynamics Simulation Study
ParameterTypical Setting/ValuePurpose
Force FieldCHARMM36, AMBER, OPLSDefines the potential energy function of the system. mdpi.comajchem-a.com
Simulation Time100 ns or moreEnsures adequate sampling of conformational space. ijsrset.com
Solvent ModelExplicit (e.g., TIP3P water)Models the effect of the solvent environment. mdpi.com
Analysis MetricsRMSD, RMSF, Hydrogen BondsQuantify stability, flexibility, and specific interactions. ajchem-a.comrsc.org

Ligand-Based and Structure-Based Drug Design Applications for Scaffold Optimization

The this compound scaffold is of significant interest in medicinal chemistry. researchgate.netresearchgate.net Computational drug design approaches are crucial for optimizing this scaffold to create potent and selective therapeutic agents. These approaches are broadly categorized as ligand-based and structure-based design. iomcworld.org

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov These methods rely on analyzing a set of molecules known to interact with the target. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling identify the key structural features required for biological activity, guiding the design of new, more potent compounds. nih.govnih.gov

Table 5: Comparison of Drug Design Approaches for Scaffold Optimization
ApproachPrimary RequirementCommon TechniquesObjective for Scaffold Optimization
Ligand-Based DesignA set of active/inactive molecules. nih.gov3D-QSAR, Pharmacophore Mapping. nih.govIdentify and incorporate essential chemical features for activity.
Structure-Based Design3D structure of the biological target. iomcworld.orgMolecular Docking, MD Simulations. sciforum.netDesign molecules with improved shape and charge complementarity to the target's binding site.

Exploration of Structure Activity Relationships Sar Based on the 3 1 Methylpiperidin 4 Yl 1h Indazole Scaffold

Design Principles for Constructing Analogs of 3-(1-Methylpiperidin-4-yl)-1H-indazole for Biological Screening

The design of analog libraries based on the this compound core follows established medicinal chemistry strategies aimed at systematically probing the chemical space around the scaffold. The primary goal is to identify modifications that enhance desired biological activities while minimizing off-target effects.

Key design principles include:

Modification of the Piperidine (B6355638) Ring: The 1-methyl group on the piperidine nitrogen is a common feature, often contributing to improved cell permeability and metabolic stability. However, varying the size and nature of this alkyl group can impact potency and selectivity. The piperidine ring itself can be a target for introducing further substituents or for replacement with other saturated heterocycles to explore different conformational preferences and vector orientations of the indazole core.

Introduction of Linkers: While the core scaffold involves a direct linkage between the indazole C3 position and the piperidine C4 position, introducing flexible or rigid linkers (e.g., amides, ethers, alkyl chains) between these two moieties can significantly alter the distance and relative orientation of the two ring systems, potentially leading to interactions with different sub-pockets of a target protein. researchgate.net

Bioisosteric Replacement: The indazole ring can be considered a bioisostere of an indole (B1671886), and this principle can be extended to other heterocyclic systems. nih.gov Similarly, the piperidine ring can be replaced by other cyclic amines like piperazine (B1678402) or pyrrolidine (B122466) to assess the impact of ring size and the presence of additional heteroatoms on biological activity. nih.gov

Investigating Substituent Effects on Biological Recognition and Potency

The biological activity of derivatives of the this compound scaffold is highly sensitive to the nature and position of substituents on both the indazole and piperidine rings. Systematic variation of these substituents allows for the development of a comprehensive SAR profile.

Studies on related indazole-containing compounds have demonstrated that even minor changes can lead to significant shifts in potency. For example, in a series of indazole derivatives developed as anti-cancer agents, the introduction of a pyridyl group in place of a phenyl group led to a marked improvement in antiproliferative activity against several cancer cell lines. nih.gov Furthermore, the size of the substituent on a linked piperazine ring was found to be crucial, with a methyl group being optimal for activity compared to no substitution or a bulkier group. nih.gov

The following table illustrates hypothetical SAR data based on common observations in medicinal chemistry for indazole derivatives, showcasing how different substituents might influence biological potency.

Compound IDIndazole Substituent (Position)Piperidine N1-SubstituentBiological Activity (IC₅₀, nM)
A-1 H-CH₃150
A-2 5-Fluoro-CH₃75
A-3 6-Chloro-CH₃90
A-4 5-Methoxy-CH₃250
A-5 H-CH₂CH₃180
A-6 H-H500

This table is illustrative and does not represent actual experimental data for the specific scaffold.

Conformationally Restricted Analogs and their Influence on Biological Activity

The inherent flexibility of the bond connecting the indazole and piperidine rings allows the molecule to adopt multiple conformations in solution. While this flexibility can be advantageous for initial binding, it can also lead to an entropic penalty upon binding to a rigid target, thereby reducing affinity. The design of conformationally restricted analogs is a powerful strategy to lock the molecule into a bioactive conformation, potentially leading to a significant increase in potency and selectivity.

Conformational restriction can be achieved through several approaches:

Introduction of Ring Systems: Fusing an additional ring to the piperidine or the linker between the two main moieties can severely limit rotational freedom.

Incorporation of Double or Triple Bonds: Introducing unsaturation in a linker can fix the geometry of that part of the molecule.

Strategic Placement of Bulky Groups: The introduction of sterically demanding substituents can favor certain rotamers over others.

A study on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives highlighted how the introduction of a fluorine atom could influence the molecular conformation and the proportions of different conformers in solution. mdpi.com While not directly related to the this compound scaffold, this research underscores the principle that subtle changes in substitution can have a profound impact on the three-dimensional structure and, consequently, the biological activity of a molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be used to predict the potency of novel, untested analogs.

For a series of derivatives based on the this compound scaffold, a QSAR study would typically involve:

Data Set Generation: A set of analogs with a wide range of biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR studies on this compound itself are publicly available, numerous studies have successfully applied this methodology to other classes of indazole derivatives, demonstrating its utility in guiding the design of more potent compounds. rsc.org These studies often highlight the importance of specific steric and electronic fields around the indazole scaffold for optimal biological activity.

Investigation of Biological Mechanisms and Target Interactions for 3 1 Methylpiperidin 4 Yl 1h Indazole and Its Derivatives

In Vitro Screening Methodologies for Identifying Specific Biological Activities

The initial identification of the biological activities of derivatives of 3-(1-Methylpiperidin-4-yl)-1H-indazole, such as BMS-742413, relies on a cascade of in vitro screening assays. These methodologies are designed to assess the compound's effects on specific biological targets and cellular processes in a controlled laboratory setting.

High-throughput screening (HTS) is a common starting point, allowing for the rapid assessment of a compound's interaction with a large number of biological targets. For derivatives of this compound, this would typically involve screening against a panel of receptors, enzymes, and ion channels known to be implicated in various diseases.

One of the primary biological activities identified for derivatives of this scaffold is the antagonism of the Calcitonin Gene-Related Peptide (CGRP) receptor. nih.gov Specific in vitro screening assays used to determine this activity include:

Radioligand Binding Assays: These assays are crucial for determining the affinity of a compound for a specific receptor. In the case of CGRP receptor antagonists, these assays would involve incubating the compound with cell membranes expressing the CGRP receptor and a radiolabeled ligand for the receptor. The ability of the compound to displace the radiolabeled ligand provides a measure of its binding affinity (Ki).

Cell-Based Functional Assays: These assays measure the functional consequences of a compound binding to its target. For G-protein coupled receptors like the CGRP receptor, a common assay is the measurement of second messenger levels, such as cyclic adenosine (B11128) monophosphate (cAMP). A decrease in CGRP-induced cAMP production in the presence of the compound indicates antagonistic activity.

Beyond CGRP receptor antagonism, the broader class of indazole derivatives has been investigated for anti-cancer properties, often through the inhibition of various protein kinases. nih.gov Therefore, in vitro screening of this compound and its derivatives could also involve:

Kinase Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of specific kinases. A variety of assay formats are available, including fluorescence-based assays and radiometric assays, which quantify the phosphorylation of a substrate by the kinase. Screening against a panel of kinases can identify specific targets and potential off-target effects.

Cell Proliferation Assays: These assays, such as the MTT or MTS assay, are used to assess the effect of a compound on the growth and viability of cancer cell lines. A reduction in cell proliferation suggests potential anti-cancer activity.

The following table summarizes the types of in vitro screening methodologies that would be employed to characterize the biological activities of this compound and its derivatives.

Assay TypePurposeExample Application
Radioligand Binding AssaysTo determine the binding affinity of the compound to a specific receptor.Measuring the Ki of BMS-742413 for the CGRP receptor.
Cell-Based Functional AssaysTo measure the functional effect of the compound on its target.Quantifying the inhibition of CGRP-induced cAMP production.
Kinase Inhibition AssaysTo assess the inhibitory activity of the compound against specific kinases.Screening against a panel of cancer-related kinases.
Cell Proliferation AssaysTo evaluate the effect of the compound on cancer cell growth.Determining the IC50 value in various cancer cell lines.

Identification and Characterization of Molecular Targets through Biochemical and Biophysical Assays

Once a biological activity is identified through in vitro screening, the next step is to precisely identify and characterize the molecular target(s) of the compound. This is achieved through a combination of biochemical and biophysical assays that provide detailed information about the interaction between the compound and its target.

For the derivative BMS-742413, the primary molecular target has been identified as the CGRP receptor. nih.gov The characterization of this interaction involves:

Determination of Binding Affinity (Ki): As mentioned previously, radioligand binding assays are used to determine the Ki value, which is a measure of the compound's affinity for the receptor. A lower Ki value indicates a higher affinity.

Determination of Potency (IC50/EC50): Functional assays are used to determine the concentration of the compound required to produce a half-maximal inhibitory (IC50) or effective (EC50) response. For an antagonist like BMS-742413, the IC50 would be the concentration that inhibits 50% of the CGRP-induced response.

Selectivity Profiling: To ensure that the compound is acting specifically on its intended target, it is tested against a panel of other related and unrelated receptors. A highly selective compound will have a much greater affinity and potency for its primary target compared to other targets.

The following table presents hypothetical data for the characterization of a CGRP receptor antagonist derivative of this compound, based on published data for similar compounds.

ParameterValueMethod
CGRP Receptor Binding Affinity (Ki)0.5 nMRadioligand Binding Assay
CGRP-induced cAMP Inhibition (IC50)2.0 nMCell-Based Functional Assay
Selectivity vs. Adrenomedullin Receptor>1000-foldRadioligand Binding Assay
Selectivity vs. Amylin Receptor>1000-foldRadioligand Binding Assay

In the context of potential kinase inhibition, target identification would involve screening the compound against a large panel of kinases. If significant inhibition of a particular kinase is observed, further biochemical and biophysical studies would be conducted to confirm it as a direct target. These studies could include:

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of a compound to its target, providing thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (on-rate and off-rate) of a compound to its target immobilized on a sensor surface.

X-ray Crystallography: This powerful technique can provide a high-resolution three-dimensional structure of the compound bound to its target protein, revealing the precise molecular interactions.

Mechanistic Studies at the Cellular and Subcellular Levels to Elucidate Biological Pathways

For a CGRP receptor antagonist like BMS-742413, cellular mechanistic studies would focus on the downstream signaling pathways of the CGRP receptor. This includes:

Investigation of Downstream Signaling Cascades: The CGRP receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cAMP. Mechanistic studies would confirm that the antagonist blocks this signaling cascade. This can be done by measuring cAMP levels in cells stimulated with CGRP in the presence and absence of the antagonist.

Assessment of Neuronal Sensitization: CGRP is known to play a key role in the sensitization of trigeminal neurons, a process implicated in migraine. Cellular models of neuronal sensitization can be used to investigate whether the antagonist can prevent or reverse this process. This might involve measuring changes in neuronal excitability or the release of other pro-inflammatory molecules.

Examination of Vasodilation: CGRP is a potent vasodilator. Cellular studies using vascular smooth muscle cells or endothelial cells can be used to demonstrate that the antagonist blocks CGRP-induced vasodilation.

If a derivative of this compound were found to be a kinase inhibitor, the cellular mechanistic studies would focus on the pathways regulated by that kinase. For example, if the target kinase is involved in cell cycle progression, studies would be conducted to determine if the compound causes cell cycle arrest at a specific phase. Similarly, if the kinase is part of a survival pathway, studies would investigate whether the compound induces apoptosis (programmed cell death). Techniques used in these studies include:

Western Blotting: To measure the phosphorylation status of downstream proteins in the kinase signaling pathway.

Flow Cytometry: To analyze cell cycle distribution and to detect markers of apoptosis.

Confocal Microscopy: To visualize the subcellular localization of proteins and to monitor cellular processes in real-time.

Functional Assays to Confirm and Quantify Modulatory Effects on Target Systems

The final step in the preclinical investigation of a compound's biological mechanism is to use functional assays to confirm and quantify its modulatory effects on target systems, often in a more integrated or in vivo-like setting.

For a CGRP receptor antagonist, these functional assays are designed to demonstrate its ability to block the physiological effects of CGRP. Examples include:

Ex Vivo Tissue Bath Assays: In these experiments, isolated tissues, such as blood vessels, are placed in an organ bath and their response to CGRP is measured. The ability of the antagonist to block CGRP-induced vasodilation can be quantified in this system. For instance, a derivative of this compound could be shown to inhibit the relaxation of pre-constricted arteries induced by CGRP. nih.gov

In Vivo Models of CGRP Activity: Animal models are used to assess the functional effects of the antagonist in a living organism. For example, the administration of CGRP in some animal models can cause an increase in facial blood flow, and the ability of an antagonist to block this effect is a measure of its in vivo potency. nih.gov

The following table provides a hypothetical summary of the results from functional assays for a CGRP receptor antagonist derivative.

AssayEndpointResult
Ex Vivo Rat Aorta RelaxationInhibition of CGRP-induced relaxationpA2 = 8.5
In Vivo Marmoset Facial Blood FlowInhibition of CGRP-induced increase in blood flowED50 = 0.1 mg/kg

If the compound were a kinase inhibitor with anti-cancer potential, functional assays would include:

In Vivo Tumor Xenograft Models: In these models, human cancer cells are implanted into immunocompromised mice. The mice are then treated with the compound, and its effect on tumor growth is monitored. A reduction in tumor volume compared to a control group would demonstrate in vivo efficacy.

Pre Clinical Pharmacological and Toxicological Investigations of 3 1 Methylpiperidin 4 Yl 1h Indazole As a Research Tool

In Vitro Pharmacological Profiling and Selectivity Across a Panel of Receptors, Enzymes, and Ion Channels

The in vitro pharmacological profile of compounds containing the 3-(1-Methylpiperidin-4-yl)-1H-indazole core structure has been investigated across a range of biological targets. The indazole-piperidine scaffold is a versatile framework that has been incorporated into ligands for various receptors and enzymes.

Derivatives of the related N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold have been identified as potent ATP-competitive inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the pathophysiology of bipolar disorder. nih.gov

In other studies, N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been developed as potent and selective antagonists for the serotonin (B10506) 5-HT4 receptor. These compounds demonstrated high selectivity over the serotonin 5-HT2A receptor and the human ether-a-go-go-related gene (hERG) potassium ion channel, which is a crucial consideration for cardiovascular safety. nih.gov

Furthermore, the this compound moiety is a key structural component of potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, such as BMS-742413. This class of compounds has been investigated for the treatment of migraine. nih.govresearchgate.net Zavegepant, a related CGRP receptor antagonist, exhibited over 10,000-fold selectivity for the CGRP receptor over other related receptors like adrenomedullin, calcitonin, and amylin receptors. researchgate.net

While direct broad-panel screening data for this compound is not publicly available, studies on related structures, such as 3-(4-Piperidinyl)-5-arylpyrazoles, have indicated potential for off-target activity at voltage-sensitive calcium, sodium, and potassium ion channels. sci-hub.se This suggests that the piperidine (B6355638) portion of the molecule may contribute to interactions with ion channels, a factor that would require careful evaluation in a full pharmacological profile.

Table 1: In Vitro Activity of Compounds Containing the Indazole-Piperidine Scaffold

Compound Class Target Activity Selectivity Profile
N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamides GSK-3β Potent ATP-competitive inhibitors nih.gov Data not specified
N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives 5-HT4 Receptor Potent and selective antagonists nih.gov High selectivity over 5-HT2A receptor and hERG channel nih.gov
CGRP Receptor Antagonists (e.g., BMS-742413, Zavegepant) CGRP Receptor Potent antagonists nih.govresearchgate.net >10,000-fold selectivity for CGRP over related receptors researchgate.net

Preliminary In Vivo Studies in Relevant Experimental Models to Assess Proof-of-Concept

Proof-of-concept for the therapeutic potential of molecules containing the this compound scaffold has been established in various pre-clinical animal models.

A derivative from the N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide series, compound 14i , demonstrated efficacy in a mouse model of mania following intraperitoneal administration. This in vivo activity was supported by an encouraging plasma pharmacokinetic profile and brain exposure. nih.gov

The CGRP receptor antagonist BMS-742413, which features the this compound core, has shown good intranasal bioavailability in rabbits. In a functional in vivo model, it produced a robust, dose-dependent inhibition of CGRP-induced increases in facial blood flow in marmosets, supporting its potential for migraine treatment. nih.gov

In the context of pain research, a selective 5-HT4 receptor antagonist from a series of 1H-indazole-3-carboxamide derivatives, compound 12g , exhibited a significant antinociceptive effect in two different animal models of analgesia. nih.gov

These studies collectively indicate that the this compound scaffold can be incorporated into molecules with favorable in vivo properties, including the ability to cross the blood-brain barrier and exert pharmacological effects in relevant disease models.

Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment in Pre-clinical Biological Systems

Specific ADME data for this compound are not available in the literature. However, general characteristics can be inferred from studies on more complex molecules containing this structural unit.

The metabolic stability of drug candidates is a critical parameter in pre-clinical development. In vitro assays using liver microsomes are commonly employed to assess this property. researchgate.netresearchgate.net While specific data for this compound is lacking, a study on indole (B1671886) and indazole-3-carboxamide synthetic cannabinoids found that indazole-containing compounds were generally less susceptible to metabolism (i.e., more metabolically stable) in human liver microsomes compared to their indole counterparts. mdpi.com

The indazole and imidazole (B134444) moieties are known to have the potential to inhibit Cytochrome P450 (CYP) enzymes, a key family of drug-metabolizing enzymes. nih.govnih.gov This inhibition often occurs through the coordination of a nitrogen atom in the heterocyclic ring with the heme iron of the CYP enzyme. nih.gov Such interactions can lead to drug-drug interactions. For instance, a series of histamine (B1213489) H3 receptor antagonists based on a 4-[(1H-imidazol-4-yl)methyl]piperidine template were specifically modified to reduce their inhibitory activity against CYP2D6 and CYP3A4, which is a known liability for many 4-substituted imidazoles. nih.gov Therefore, it is plausible that this compound could exhibit inhibitory activity towards certain CYP isoforms, a characteristic that would require experimental verification.

Table 2: Potential ADME and CYP Inhibition Properties

Parameter Observation from Related Compounds Potential Implication for this compound
Metabolic Stability Indazole-3-carboxamides are more stable than indole analogues in human liver microsomes. mdpi.com May possess moderate to good metabolic stability.

| CYP450 Inhibition | Imidazole and indazole rings can coordinate with CYP heme iron, leading to inhibition. nih.gov | Potential to inhibit CYP isoforms, particularly CYP3A4 and CYP2D6. nih.gov |

No studies detailing the metabolic pathways or identifying the metabolites of this compound were found in the reviewed literature. For drug candidates, such investigations are typically conducted using advanced techniques like liquid chromatography-mass spectrometry (LC-MS) with in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples. Common metabolic pathways for compounds containing indazole and N-alkylpiperidine moieties could potentially include oxidation of the indazole ring, N-demethylation of the piperidine nitrogen, and hydroxylation at various positions on the piperidine or indazole rings.

Preliminary In Vitro Toxicity Assays for Cellular Viability and Specific Organ Toxicity

Direct experimental data from in vitro toxicity assays for this compound are not publicly available. Pre-clinical toxicity assessment typically begins with in vitro assays to evaluate the potential for a compound to cause cellular damage.

Commonly used assays include cellular viability tests, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells. nih.gov A reduction in metabolic activity upon exposure to a test compound can indicate cytotoxicity. nih.gov Other assays may be used to assess specific organ toxicity, for example, by using cell lines derived from particular organs like the liver (e.g., HepG2 cells) or kidneys. uow.edu.au

While no specific data exists for the title compound, the development of related compounds like BMS-742413 as a CGRP antagonist with a "superior safety profile" suggests that the broader chemical class may not be associated with high levels of in vitro toxicity. nih.gov However, a thorough evaluation using a panel of in vitro toxicity assays would be necessary to confirm the safety profile of this compound itself.

Future Perspectives and Emerging Research Avenues for 3 1 Methylpiperidin 4 Yl 1h Indazole

Integration into High-Throughput Screening Libraries for Diverse Biological Assays

The incorporation of 3-(1-Methylpiperidin-4-yl)-1H-indazole and its analogs into high-throughput screening (HTS) libraries is a strategic step towards uncovering novel biological activities. HTS allows for the rapid assessment of a large number of compounds against various biological targets. nih.gov The "drug-like" properties of the this compound scaffold, such as its adherence to Lipinski's "Rule of Five," make it a suitable candidate for inclusion in these libraries. stanford.edu

Diverse screening collections are assembled by pharmaceutical companies and academic institutions to identify hit compounds, which serve as starting points for drug discovery programs. thermofisher.com These libraries are often designed to be structurally diverse to maximize the chances of finding interactions with a wide range of biological targets. The unique combination of the indazole and methylpiperidine groups in this compound contributes to this diversity.

Table 1: Examples of High-Throughput Screening Library Types and Their Relevance

Library TypeDescriptionRelevance for this compound
Diversity-Oriented Libraries Collections of structurally diverse small molecules designed to explore a broad chemical space.The scaffold can be a valuable addition to these libraries to probe a wide array of biological targets.
Focused Libraries Compounds designed to interact with specific protein families, such as kinases or G-protein coupled receptors (GPCRs).Derivatives of the scaffold have shown activity against GPCRs like the CGRP receptor, making it relevant for such libraries. nih.gov
Fragment-Based Libraries Collections of low molecular weight compounds that are screened for weak binding to a target, with hits being optimized into more potent leads.The indazole or methylpiperidine fragments of the molecule could be used in fragment-based screening approaches. nih.gov

The inclusion of this compound in HTS campaigns can be facilitated by both physical and in silico screening methods. nih.gov In silico screening, which uses computational models to predict the activity of compounds, can be a cost-effective initial step to prioritize compounds for physical screening. nih.gov

Application in Chemical Biology as a Probe for Target Validation and Pathway Elucidation

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. The this compound scaffold has the potential to be developed into such a probe. The discovery of potent and selective ligands for a particular target is a critical step in this process.

For instance, a derivative of this scaffold, (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413), has been identified as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor. nih.gov This finding highlights the potential of the core this compound structure to interact with this important therapeutic target.

By developing analogs of this compound with high affinity and selectivity for a specific target, researchers can create valuable tools to:

Validate novel drug targets: A selective probe can be used to confirm that modulating the activity of a specific protein has a desired therapeutic effect.

Elucidate biological pathways: Probes can be used to perturb biological pathways and study the downstream consequences, providing insights into disease mechanisms.

Study structure-activity relationships (SAR): The development of a series of probes with varying potency and selectivity can help to understand the key molecular interactions between the ligand and its target. nih.gov

Potential for Prodrug Design and Targeted Delivery Strategies Based on its Scaffold

Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, and metabolic stability. The this compound scaffold possesses functional groups that are amenable to prodrug modifications.

Table 2: Potential Prodrug Strategies for the this compound Scaffold

Prodrug ApproachDescriptionPotential Application to the Scaffold
Ester Prodrugs An ester linkage is introduced, which can be cleaved by esterase enzymes in the body to release the active drug.The indazole NH group could potentially be acylated to form an ester-like linkage that is later hydrolyzed.
Phosphate (B84403) Prodrugs A phosphate group is added to improve aqueous solubility. This group is cleaved by phosphatases to release the active drug.While not directly applicable to the core scaffold, derivatives with hydroxyl groups could be targeted with this strategy.
Carbamate (B1207046) Prodrugs A carbamate linkage is formed, which can be designed to be cleaved by specific enzymes or under certain physiological conditions.The indazole nitrogen could be a site for carbamate formation.

Targeted delivery strategies aim to increase the concentration of a drug at its site of action, thereby enhancing efficacy and reducing off-target side effects. The this compound scaffold could be conjugated to targeting moieties, such as antibodies or peptides, to direct the drug to specific cells or tissues.

Advancements in Synthetic Scalability and Sustainable Production Methodologies for Research and Development Use

The availability of a compound for research and potential development is highly dependent on the efficiency and scalability of its synthesis. For this compound, developing robust and sustainable synthetic routes is a key area of future research.

Traditional methods for the synthesis of indazoles can sometimes suffer from low yields and the use of harsh reagents. nih.gov Modern synthetic chemistry is increasingly focused on developing "green" and sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials. rsc.org

Table 3: Potential Improvements in the Synthesis of this compound

Synthetic AdvancementDescriptionPotential Benefit
Catalytic C-H Activation Direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.govMore atom-economical and efficient synthesis of the indazole core.
Flow Chemistry Performing reactions in a continuous flow system rather than in traditional batch reactors.Improved safety, scalability, and control over reaction parameters.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reaction rates.Reduced reaction times and potentially improved yields.
Biocatalysis Using enzymes to perform specific chemical transformations.Highly selective and environmentally friendly synthesis.

The development of a scalable and cost-effective synthesis for this compound will be crucial for its continued investigation in drug discovery and chemical biology. researchgate.net This will ensure a reliable supply of the compound for further studies and potential future applications.

Q & A

Q. What are the common synthetic routes for 3-(1-Methylpiperidin-4-yl)-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination steps. For example, methylpiperidine derivatives can be introduced via N-methylation of a piperidin-4-yl precursor using formaldehyde in acetonitrile under ambient conditions . Key reagents include hydrazine derivatives for indazole ring formation and alkylating agents (e.g., methyl iodide) for N-methylation. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize by-products like over-alkylated species. Yields often range from 50–75% under optimized conditions. Purity is enhanced via column chromatography or recrystallization using ethanol/water mixtures.

Q. How is the crystal structure of this compound determined, and which software tools are recommended for structural refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron radiation or laboratory diffractometers. Structural refinement uses software like SHELXL (for small molecules) to model hydrogen bonding and torsional angles . Key parameters include R-factors (<5% for high resolution) and thermal displacement parameters. For polymorphic forms, differential scanning calorimetry (DSC) complements SCXRD to confirm crystallinity.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how do key spectral markers aid in structural confirmation?

  • Methodological Answer :
  • NMR : 1H^1H NMR (400 MHz, CDCl3_3 ) identifies methyl groups on piperidine (δ 2.2–2.4 ppm) and indazole protons (δ 7.2–8.1 ppm). 13C^{13}C NMR confirms quaternary carbons in the indazole ring (δ 140–150 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 230.1422) validates molecular formula.
  • IR : Stretching frequencies for C-N (1250–1350 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) confirm core structure.

Advanced Research Questions

Q. How do structural modifications at the piperidine and indazole rings affect the compound's pharmacological activity, and what SAR trends have been observed?

  • Methodological Answer :
  • Piperidine Modifications :
SubstituentEffect on ActivityExample Compound
N-MethylEnhances metabolic stabilityThis compound
N-EthylReduces CNS penetration1-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole
4-CyanoIncreases target affinityPimavanserin analogs
  • Indazole Modifications :
    Halogenation at C-5 (e.g., Cl, Br) enhances kinase inhibition . Positional isomerism (e.g., 4-piperazinyl vs. 3-piperidinyl) alters selectivity for serotonin receptors .

Q. What computational chemistry approaches are used to model the interaction of this compound with biological targets, and how do different DFT functionals impact accuracy?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., 5-HT2A_{2A} receptors). Protonation states of piperidine (pKa ~8.5) are optimized for pH 7.4 .
  • DFT Functionals : B3LYP/6-31G* calculates electronic properties (e.g., HOMO-LUMO gaps). Hybrid functionals (e.g., M06-2X) improve thermochemical accuracy for reaction pathway modeling .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Data Triangulation : Compare assays (e.g., in vitro vs. in vivo) and control for variables like enantiomeric purity (HPLC chiral columns) .
  • Meta-Analysis : Use tools like RevMan to aggregate IC50_{50} values from kinase inhibition studies. Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Structural Validation : Re-evaluate compound identity via SCXRD or 2D-NMR if conflicting SAR trends emerge .

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